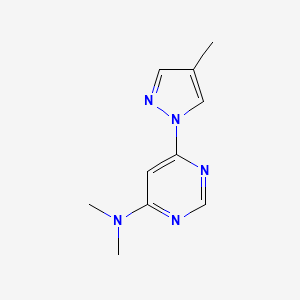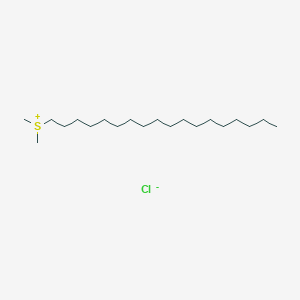
Dimethyl(octadecyl)sulfaniumchloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl(octadecyl)sulfaniumchloride: is a chemical compound with the molecular formula C20H43ClS It is a sulfonium salt characterized by a long octadecyl chain attached to a sulfur atom, which is also bonded to two methyl groups
Applications De Recherche Scientifique
Dimethyl(octadecyl)sulfaniumchloride has several applications in scientific research:
Chemistry: Used as a phase-transfer catalyst in organic synthesis due to its ability to facilitate reactions between compounds in different phases.
Medicine: Explored for its antimicrobial properties and potential use in drug delivery systems.
Industry: Utilized in the production of surfactants and detergents due to its amphiphilic nature.
Mécanisme D'action
Target of Action
Dimethyl(octadecyl)sulfanium;chloride is a research chemical
Mode of Action
Sulfonium compounds are known to participate in complex chemical transformations.
Biochemical Pathways
Sulfonium compounds are known to be involved in various chemical reactions.
Result of Action
It’s known that sulfonium compounds can participate in complex chemical transformations.
Analyse Biochimique
Biochemical Properties
Dimethyl(octadecyl)sulfanium chloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. The compound is known to modulate membrane structure and stability, which is crucial for cell biology applications. It can enhance cryoprotection, cell fusion, and permeability, making it valuable for biomedical research. The interactions of Dimethyl(octadecyl)sulfanium chloride with biomolecules are primarily through its sulfonium group, which can form stable complexes with proteins and enzymes, thereby affecting their activity.
Cellular Effects
Dimethyl(octadecyl)sulfanium chloride has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound can alter the stability and dynamics of biomembranes, which in turn affects cell signaling and gene expression. Additionally, Dimethyl(octadecyl)sulfanium chloride can impact cellular metabolism by interacting with metabolic enzymes, leading to changes in metabolite levels and metabolic flux.
Molecular Mechanism
The molecular mechanism of action of Dimethyl(octadecyl)sulfanium chloride involves several key interactions at the molecular level. The compound can bind to biomolecules, including enzymes and proteins, through its sulfonium group. This binding can result in enzyme inhibition or activation, depending on the specific enzyme and the nature of the interaction. Additionally, Dimethyl(octadecyl)sulfanium chloride can influence gene expression by modulating transcription factors and other regulatory proteins. These molecular interactions collectively contribute to the compound’s effects on cellular function and metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Dimethyl(octadecyl)sulfanium chloride can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that Dimethyl(octadecyl)sulfanium chloride is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical activity. Long-term exposure to the compound can result in cumulative effects on cellular function, including alterations in cell signaling and metabolism.
Dosage Effects in Animal Models
The effects of Dimethyl(octadecyl)sulfanium chloride vary with different dosages in animal models. At low doses, the compound can enhance cell function and metabolism, while at high doses, it may exhibit toxic or adverse effects . Threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response. High doses of Dimethyl(octadecyl)sulfanium chloride can lead to cellular toxicity, including membrane damage and disruption of cellular processes.
Metabolic Pathways
Dimethyl(octadecyl)sulfanium chloride is involved in several metabolic pathways. It interacts with metabolic enzymes and cofactors, influencing metabolic flux and metabolite levels . The compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of various metabolites. These metabolic interactions can affect the overall metabolic profile of cells and tissues, contributing to the compound’s biological effects.
Transport and Distribution
The transport and distribution of Dimethyl(octadecyl)sulfanium chloride within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cell membranes, leading to its accumulation in specific cellular compartments. Additionally, Dimethyl(octadecyl)sulfanium chloride can bind to proteins and lipids, influencing its localization and distribution within cells and tissues.
Subcellular Localization
Dimethyl(octadecyl)sulfanium chloride exhibits specific subcellular localization, which can affect its activity and function . The compound can be targeted to specific compartments or organelles through post-translational modifications and targeting signals. For example, it may localize to the plasma membrane, where it can modulate membrane structure and function. The subcellular localization of Dimethyl(octadecyl)sulfanium chloride is crucial for its biological activity and interactions with biomolecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl(octadecyl)sulfaniumchloride typically involves the reaction of an octadecyl halide (such as octadecyl bromide) with dimethyl sulfide. The reaction is carried out in the presence of a base, which facilitates the nucleophilic substitution on the sulfur atom . The general reaction can be represented as follows:
C18H37Br+(CH3)2S→C20H43S+Cl−
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pressure, and the concentration of reactants to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl(octadecyl)sulfaniumchloride can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonium group back to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxides (RO-) are commonly used.
Major Products Formed
Oxidation: Sulfoxides (C20H43SO) or sulfones (C20H43SO2).
Reduction: Dimethyl(octadecyl)sulfide (C20H43S).
Substitution: Various substituted sulfonium salts depending on the nucleophile used.
Comparaison Avec Des Composés Similaires
Dimethyl(octadecyl)sulfaniumchloride can be compared with other sulfonium salts and quaternary ammonium compounds:
Propriétés
IUPAC Name |
dimethyl(octadecyl)sulfanium;chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H43S.ClH/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(2)3;/h4-20H2,1-3H3;1H/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLSVIXNKUKAARM-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC[S+](C)C.[Cl-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H43ClS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
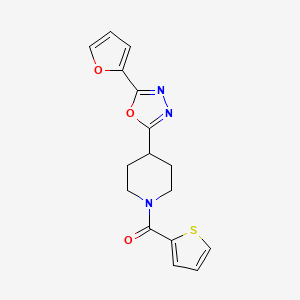
![N-(1,3-benzodioxol-5-ylmethyl)-3-[methyl(phenylsulfonyl)amino]thiophene-2-carboxamide](/img/structure/B2553087.png)
![N-[4-Methyl-5-(2-methylpropyl)-1,3-thiazol-2-yl]prop-2-enamide](/img/structure/B2553088.png)
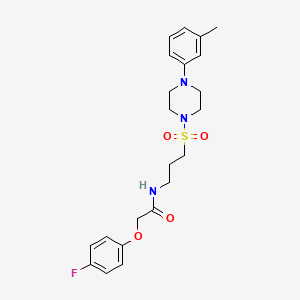
![2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide](/img/structure/B2553090.png)
![3-chloro-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)benzenesulfonamide](/img/structure/B2553094.png)
![N-[(3-Fluoro-4-morpholin-4-ylphenyl)methyl]thieno[3,2-d]pyrimidin-4-amine](/img/structure/B2553095.png)

![9-(3,4-dimethylphenyl)-3-[(2-fluorophenyl)methyl]-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/new.no-structure.jpg)
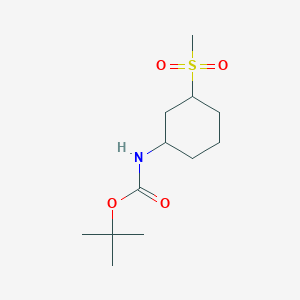
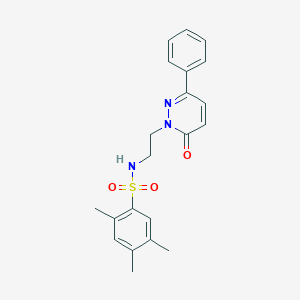
![Diethyl 2-[(3,5-dichloroanilino)methylene]malonate](/img/structure/B2553104.png)
